叔丁基(2-溴-4-氟苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

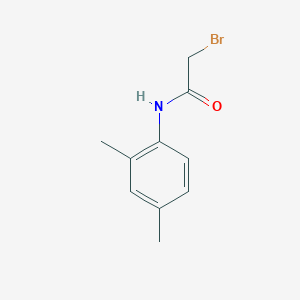

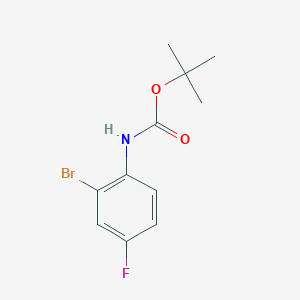

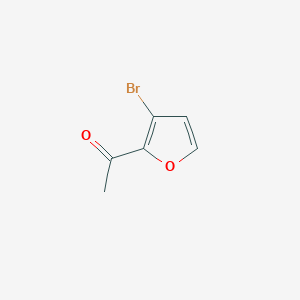

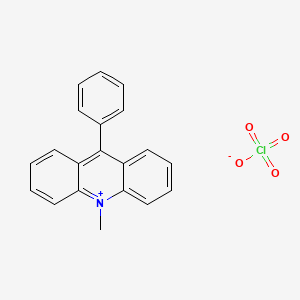

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing a hydrogen atom with an alkyl or aryl group, in this case, tert-butyl. The specific compound also contains a bromine and a fluorine atom on the aromatic ring, which may influence its reactivity and physical properties 910.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . In another study, tert-butyl carbamates were synthesized via lipase-catalyzed transesterification, leading to optically pure enantiomers . Additionally, tert-butyl carbamates have been obtained through Suzuki cross-coupling reactions , and by condensation reactions under basic conditions10. These methods demonstrate the versatility in synthesizing tert-butyl carbamates and their derivatives.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of tert-butyl carbamates have been studied using various computational methods, including density functional theory (DFT) and Hartree-Fock (HF) calculations . These studies provide insights into the optimized geometric parameters, such as bond lengths and angles, and help in the assignment of vibrational frequencies. The computational results are often validated by comparison with experimental data, such as FT-IR spectra and X-ray diffraction studies 10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions. They can act as intermediates in the synthesis of biologically active compounds , and can be deprotected under mild conditions using aqueous phosphoric acid, which is an environmentally benign reagent . The deprotection reaction is selective and preserves the stereochemical integrity of the substrates. Furthermore, tert-butyl carbamates can be transformed into other functional groups, such as hydroxylamines, through reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of substituents like bromine and fluorine atoms can affect properties such as solubility, boiling point, and stability. For example, tert-butyl carbamates with electron-withdrawing groups like fluorine may exhibit increased resistance to hydrolysis and enhanced thermal stability9. The molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can determine the compound's reactivity and interaction with other molecules .

科学研究应用

生物活性化合物中的中间体:叔丁基衍生物,如叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基) -2 甲氧基苯基) 氨基甲酸酯,是生物活性化合物(如奥米替尼 (AZD9291))合成中的重要中间体,如 Zhao 等人 (2017) 所证实。他们为该化合物建立了一种快速合成方法,总收率为 81% (Zhao 等,2017)。

安全捕捉胺保护:Surprenant 和 Lubell (2006) 开发了 9-(4-溴苯基)-9-芴基 (BrPhF) 基团(包括叔丁基衍生物)作为一种新型的安全捕捉胺保护。该保护基团可以在温和条件下有效活化然后裂解 (Surprenant 和 Lubell,2006)。

在 Diels-Alder 反应中:叔丁基氨基甲酸酯用于 Diels-Alder 反应,如 Padwa 等人 (2003) 所探讨。这些反应在各种环化合物的合成中具有重要意义,展示了叔丁基氨基甲酸酯在有机合成中的多功能性 (Padwa 等,2003)。

在新型还原反应中:Sokeirik 等人 (2006) 研究了叔丁基 N-(2-溴苯基)氨基甲酸酯与全氟辛酸乙酯的反应,发现了意想不到的还原产物。这些发现有助于我们了解叔丁基氨基甲酸酯在还原反应中的反应性 (Sokeirik 等,2006)。

在脱保护反应中:Li 等 (2006) 发现水性磷酸可有效脱保护叔丁基氨基甲酸酯。这种温和且环保的方法在存在其他酸敏感基团时具有选择性 (Li 等,2006)。

在 C-H 键活化研究中:Crosby 等人 (2009) 使用带有叔丁基衍生物的 Pt(II) 络合物研究了 sp(2) 和 sp(3) C-H 键的活化。该研究突出了该络合物在促进 C-H 键活化(有机合成中的一个基本过程)中的作用 (Crosby 等,2009)。

在抗菌剂的合成中:Doraswamy 和 Ramana (2013) 研究了叔丁基衍生物在合成潜在抗菌剂中的应用。他们合成并表征了几种化合物,评估了它们的抗菌活性 (Doraswamy 和 Ramana,2013)。

安全和危害

属性

IUPAC Name |

tert-butyl N-(2-bromo-4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKKPWHZRLYHGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463853 |

Source

|

| Record name | TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-bromo-4-fluorophenyl)carbamate | |

CAS RN |

384793-18-4 |

Source

|

| Record name | TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)